REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[N:11][CH:12]=1.[CH3:20][C:21]1([CH3:32])[C:25]([CH3:27])([CH3:26])[O:24][B:23](OC(C)C)[O:22]1>C1COCC1>[CH3:18][N:17]([CH3:19])[CH2:16][CH2:15][CH2:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([B:23]2[O:24][C:25]([CH3:27])([CH3:26])[C:21]([CH3:32])([CH3:20])[O:22]2)=[CH:12][N:11]=1
|
Name
|
|
Quantity
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4.8 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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2.07 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1)OCCCN(C)C
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Name
|
|
Quantity
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2.79 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)OC(C)C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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18 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 4 h at 18° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride
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Type
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CUSTOM
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Details
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then partitioned between EtOAc (100 mL) and water (100 mL)
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue purified by FCC
|
Type
|
WASH
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Details
|
eluting with EtOAc/petroleum ether (1:3)
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Reaction Time |
4 h |
Name
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|
Type
|
product
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Smiles
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CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |